6-Fluoroquinoline
Overview
Description
6-Fluoroquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of a fluorine atom at the sixth position of the quinoline ring enhances its biological activity and provides unique chemical properties
Mechanism of Action
Target of Action
The primary targets of 6-Fluoroquinoline are bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, making them ideal targets for antibacterial agents .
Mode of Action
This compound inhibits DNA synthesis by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This results in the formation of ternary complexes of the drug, enzyme, and DNA, which block the progress of the replication fork .
Biochemical Pathways
The action of this compound affects the biochemical pathways involved in DNA synthesis. By inhibiting DNA gyrase and topoisomerase IV, it disrupts the process of DNA replication . This leads to the cessation of bacterial growth and eventually results in bacterial death .
Pharmacokinetics
They achieve high serum concentrations and have lower minimum inhibitory concentrations (MICs), making them appropriate for the treatment of systemic infections .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of bacterial DNA replication. This leads to the inhibition of bacterial growth and eventually bacterial death . Furthermore, this compound exhibits a high activity against resistant bacteria, in particular, methicillin- and quinolone-resistant Staphylococcus, Streptococcus .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. This allows them to maintain their antibacterial activity in various environments within the body .
Biochemical Analysis
Biochemical Properties
6-Fluoroquinoline interacts with bacterial enzymes such as DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, and the interaction with this compound inhibits their function, leading to the disruption of bacterial DNA synthesis .
Cellular Effects
This compound exerts its effects on various types of cells, primarily bacteria. Due to its enhanced ability to penetrate cell membranes, it inhibits bacterial DNA gyrase, thereby disrupting bacterial reproduction . This leads to a high level of antibacterial activity, making this compound effective against strains resistant to many other classes of antibacterials .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a ternary complex with bacterial DNA and the enzymes DNA gyrase and topoisomerase IV . This complex blocks the supercoiling of bacterial DNA, thereby inhibiting DNA replication . This unique mechanism of action differentiates this compound from other antibiotics and antibacterials .
Dosage Effects in Animal Models
Fluoroquinolones have been studied extensively, and their effects can vary with dosage
Metabolic Pathways
Fluoroquinolones are known to interact with various enzymes and cofactors
Transport and Distribution
Fluoroquinolones are known for their enhanced ability to penetrate cell membranes
Subcellular Localization
The localization of a protein or compound is often tied to its function
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroquinoline typically involves the fluorination of quinoline derivatives. One common method is the direct fluorination of quinoline using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide. Another approach involves the cyclization of fluorinated precursors. For example, the reaction of 2-aminobenzotrifluoride with acetaldehyde under acidic conditions can yield this compound.
Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination processes. These processes are optimized for high yield and purity, utilizing advanced fluorinating agents and controlled reaction conditions. The choice of solvent, temperature, and reaction time are critical factors in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and tetrahydroquinoline derivatives, each with distinct chemical and biological properties.
Scientific Research Applications
6-Fluoroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential as enzyme inhibitors and biological probes.
Medicine: this compound derivatives are explored for their antibacterial, antiviral, and anticancer activities. They are particularly effective against resistant bacterial strains.
Industry: It is used in the development of materials with unique electronic and optical properties, such as liquid crystals and dyes.
Comparison with Similar Compounds
- 6,7-Difluoroquinoline
- 6,8-Difluoroquinoline
- 7-Fluoroquinoline
- 8-Fluoroquinoline
Comparison: 6-Fluoroquinoline is unique due to the specific positioning of the fluorine atom, which significantly influences its chemical reactivity and biological activity. Compared to other fluorinated quinolines, this compound often exhibits higher antibacterial activity and better pharmacokinetic properties. The presence of a single fluorine atom at the sixth position allows for targeted modifications and the development of derivatives with enhanced therapeutic potential.
Properties
IUPAC Name |
6-fluoroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDCSDVIVXJELQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)F)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192710 | |
Record name | Quinoline, 6-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80192710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
396-30-5 | |
Record name | 6-Fluoroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=396-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoline, 6-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000396305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoline, 6-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80192710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Fluoroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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